2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide
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Overview
Description
2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic reactions. The starting materials include cyclobutanecarboxylic acid, 4-sulfamoylbenzylamine, and oxazole-4-carboxylic acid. The synthetic route may involve the following steps:
Formation of Cyclobutanecarboxamide: Cyclobutanecarboxylic acid is reacted with an amine to form cyclobutanecarboxamide.
Formation of Oxazole Derivative: Oxazole-4-carboxylic acid is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The cyclobutanecarboxamide and oxazole-4-carboxylic acid derivatives are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide
- 2-(cyclopropanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide
- 2-(cyclopentanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide
Uniqueness
2-(cyclobutanecarboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is unique due to its specific structural features, such as the cyclobutane ring and the sulfamoylbenzyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-26(23,24)12-6-4-10(5-7-12)8-18-15(22)13-9-25-16(19-13)20-14(21)11-2-1-3-11/h4-7,9,11H,1-3,8H2,(H,18,22)(H2,17,23,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNPCKMAWPDIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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